Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in scientific research, including its use in drug development and organic synthesis.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound’s interaction with the enzyme can inhibit its function, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The disruption of the bacterial cell wall synthesis can lead to the death of the bacteria, providing the compound with its antibacterial potential . The compound’s antifungal potential is also notable, as it has shown significant inhibitory effects against Candida glabrata and Candida albicans .
Result of Action
The compound’s interaction with its target enzyme leads to the inhibition of bacterial cell wall synthesis, resulting in the death of the bacteria . This gives the compound its antibacterial potential. Additionally, the compound has shown significant antifungal potential against certain strains of Candida .
Biochemical Analysis
Biochemical Properties
The compound Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that the compound could potentially act as an antagonist against this enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. Related 2-aminothiazole compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Docking studies with the enzyme UDP-N-acetylmuramate/L-alanine ligase suggest that the compound could potentially act as an antagonist against this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromo-5-phenyl-1,3-thiazole-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Similar structure but different substitution pattern.
4-(2-Aminothiazol-4-yl)benzene-1,3-diol hydrochloride: Contains additional hydroxyl groups.
4-(3-Chlorophenyl)thiazol-2-amine: Contains a chlorine substituent.
Uniqueness
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with topoisomerase II and induce DNA damage sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEAJOQRYVBRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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